molecular formula C9H8FNO2 B8773353 1-Fluoro-4-(2-nitroprop-1-enyl)benzene

1-Fluoro-4-(2-nitroprop-1-enyl)benzene

Cat. No.: B8773353
M. Wt: 181.16 g/mol
InChI Key: VOAXWARMFBBINZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene typically involves the reaction of fluorobenzene with nitropropenyl derivatives under specific conditions. . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing catalysts and optimized reaction conditions to enhance yield and efficiency.

Chemical Reactions Analysis

1-Fluoro-4-(2-nitroprop-1-enyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-4-(2-nitroprop-1-enyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways involving nitro and fluoro groups.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the fluoro group can enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

1-Fluoro-4-(2-nitroprop-1-enyl)benzene can be compared with other similar compounds such as:

These compounds share similar structural features but differ in the position of substituents on the benzene ring, which can influence their chemical reactivity and applications. The presence of the fluoro group in this compound makes it unique in terms of its stability and potential interactions with biological targets.

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

1-fluoro-4-(2-nitroprop-1-enyl)benzene

InChI

InChI=1S/C9H8FNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3

InChI Key

VOAXWARMFBBINZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

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